N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-3-(4-methanesulfonylphenyl)propanamide
Description
N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-3-(4-methanesulfonylphenyl)propanamide is a complex organic compound that features a pyrazole ring, a phenyl group, and a methanesulfonyl group
Properties
Molecular Formula |
C21H23N3O4S |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-3-(4-methylsulfonylphenyl)propanamide |
InChI |
InChI=1S/C21H23N3O4S/c1-29(27,28)19-10-3-16(4-11-19)5-12-21(26)22-15-20(25)17-6-8-18(9-7-17)24-14-2-13-23-24/h2-4,6-11,13-14,20,25H,5,12,15H2,1H3,(H,22,26) |
InChI Key |
QHCHPPOEFVKDFD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC(C2=CC=C(C=C2)N3C=CC=N3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-3-(4-methanesulfonylphenyl)propanamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is crucial for monitoring the synthesis process and verifying the final product .
Chemical Reactions Analysis
Types of Reactions
N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-3-(4-methanesulfonylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-3-(4-methanesulfonylphenyl)propanamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-3-(4-methanesulfonylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and sulfonamide-containing molecules. Examples include:
- N-(4-methanesulfonylphenyl)-3-(4-pyrazolyl)propanamide
- 2-hydroxy-2-(4-pyrazolyl)phenylmethanesulfonamide
Uniqueness
N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-3-(4-methanesulfonylphenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
